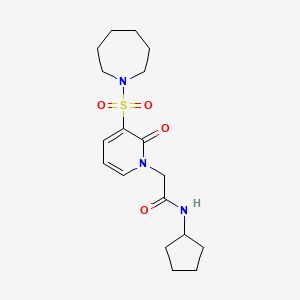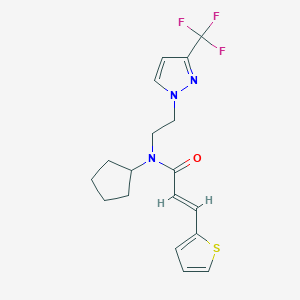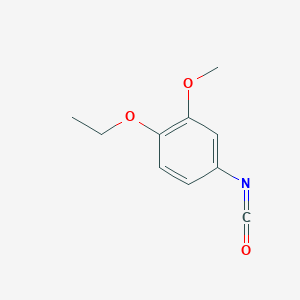![molecular formula C17H23FN2O3 B2723267 2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide CAS No. 2380069-54-3](/img/structure/B2723267.png)
2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide is not fully understood. However, it is believed to act as a modulator of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide. One potential direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its neuroprotective effects in more detail and explore its potential as a treatment for neurological disorders. Additionally, the compound could be further studied for its potential applications in material science and nanotechnology.
Synthesis Methods
The synthesis of 2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide involves the reaction of 2-fluorophenol with N-(1-morpholin-4-ylcyclobutyl)methylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final compound.
Scientific Research Applications
2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, it has been explored as a potential building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c18-14-4-1-2-5-15(14)23-12-16(21)19-13-17(6-3-7-17)20-8-10-22-11-9-20/h1-2,4-5H,3,6-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUQXIHLPMHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2723191.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2723192.png)

![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)


![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)
![1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone](/img/structure/B2723201.png)
![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)
![4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole](/img/structure/B2723205.png)
